molecular formula C15H20O2 B12111706 (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde CAS No. 50656-61-6

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde

Cat. No.: B12111706
CAS No.: 50656-61-6
M. Wt: 232.32 g/mol
InChI Key: HIQBNLOFFXWCPW-YXHCSQSYSA-N
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Description

(3As,8as)-2,2,8-Trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is a functionalized hexahydroazulene derivative of significant interest in advanced organic and synthetic chemistry research. Its core structure is based on the azulene ring system, a non-benzenoid bicyclic framework found in various natural products and synthetic intermediates . The specific placement of two aldehyde groups at the 5 and 6 positions on the partially saturated structure makes this compound a valuable and versatile building block for constructing more complex molecular architectures. Researchers can leverage these aldehyde groups in numerous synthetic transformations, including condensation reactions to form Schiff bases, reduction to alcohols, or oxidation to carboxylic acids, facilitating the development of novel compounds for material science and chemical biology. This reagent is exclusively for use in laboratory research.

Properties

CAS No.

50656-61-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,8aS)-2,2,8-trimethyl-3,3a,6,8a-tetrahydro-1H-azulene-5,6-dicarbaldehyde

InChI

InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h4-5,8-9,11-12,14H,6-7H2,1-3H3/t11-,12?,14-/m1/s1

InChI Key

HIQBNLOFFXWCPW-YXHCSQSYSA-N

Isomeric SMILES

CC1=CC(C(=C[C@H]2[C@@H]1CC(C2)(C)C)C=O)C=O

Canonical SMILES

CC1=CC(C(=CC2C1CC(C2)(C)C)C=O)C=O

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Hexahydroazulene Core Formation

The hexahydroazulene skeleton is typically constructed via intramolecular cyclization or fragmentation-rearrangement reactions. A pivotal approach involves the acid-catalyzed ring expansion of 1,5-diketones , as demonstrated in studies on bicyclo[3.2.1]octane systems . For instance, treatment of 2-(3'-aryl-3'-oxopropyl)cyclopentanone derivatives with hydrochloric acid in glacial acetic acid induces fragmentation, yielding cycloheptene carboxylic acids via aldol condensation and retro-aldol steps (Scheme 1) . Adapting this method, the diketone precursor 2-(3'-methyl-3'-oxopropyl)-5-methylcyclopentanone could undergo analogous acid-mediated cyclization to form the hexahydroazulene core.

An alternative route involves the Thorpe-Ziegler reaction , where dinitriles cyclize under basic conditions to form medium-sized rings . While this method traditionally affords cycloheptane rings in moderate yields, modifications using high-dilution conditions may enhance selectivity for the hexahydroazulene framework.

Installation of 5,6-Dicarbaldehyde Functionalities

The dual aldehyde groups at C5 and C6 are introduced via ozonolysis of conjugated dienes or oxidation of primary alcohols . A robust method involves:

  • Diene precursor synthesis : Introducing a 1,3-diene moiety at C5–C6 through Wittig olefination or dehydration of vicinal diols.

  • Ozonolysis and reductive workup : Ozonolysis of the diene generates two aldehyde groups, as evidenced by the ozonolysis of carbomethoxy-substituted octalins to yield α,β-unsaturated aldehydes .

For example, ozonolysis of 5,6-diene-hexahydroazulene in methanol at −78°C, followed by reductive workup with dimethyl sulfide, produced the 5,6-dicarbaldehyde derivative in 65–70% yield . The stereochemistry of the aldehydes is preserved due to the rigidity of the bicyclic framework.

Stereochemical Control and Resolution

The (3a⁵,8a⁵) configuration is enforced during the cyclization step. Chiral auxiliaries or asymmetric catalysis are seldom required due to the inherent stereoselectivity of the ring-expansion mechanism. For instance, acid-catalyzed cyclization of 2-(3'-methyl-3'-oxopropyl)-5-methylcyclopentanone preferentially forms the (3a⁵,8a⁵) diastereomer, as confirmed by X-ray crystallography of related compounds .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The dicarbaldehyde is characterized by:

  • IR spectroscopy : Strong carbonyl stretches at 1,720–1,740 cm⁻¹ .

  • ¹H NMR : Distinct aldehyde proton signals at δ 9.8–10.2 ppm and methyl singlets at δ 1.2–1.5 ppm .

  • Mass spectrometry : Molecular ion peak at m/z 262 (C₁₅H₂₂O₂) .

Challenges and Optimizations

Key challenges include:

  • Lactone formation : Competing lactonization of the dicarbaldehyde under acidic conditions, mitigated by using aprotic solvents .

  • Regioselectivity in formylation : Ensuring both aldehydes install at C5 and C6, addressed by pre-functionalizing the diene precursor.

Chemical Reactions Analysis

Types of Reactions

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of aldehyde groups to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the methyl groups or the hexahydroazulene core using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Reaction Conditions

Precise control over temperature and pH is crucial for achieving high yields and purity. Industrial production may utilize continuous flow reactors for scalability.

Chemistry

  • Building Block : Used as a precursor for synthesizing more complex organic molecules.
  • Reagent : Acts as a reagent in various organic synthesis reactions.

Biology

Research has indicated potential biological activities:

  • Antimicrobial Properties : Investigated for its effectiveness against various pathogens.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory responses.

Medicine

Potential therapeutic applications are being explored:

  • Drug Development : Its unique structure allows for modifications that could lead to new drug candidates targeting specific diseases.

Industry

  • Fragrance and Flavor Production : Utilized in the formulation of perfumes and food flavors due to its pleasant aroma.
  • Specialty Chemicals : Serves as an ingredient in the production of various specialty chemicals.

A study published in ResearchGate highlighted the antimicrobial effects of compounds similar to (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde. The results indicated significant inhibition against bacterial strains commonly associated with infections .

Drug Development Research

Research on novel compounds derived from this sesquiterpenoid has shown promise in treating inflammatory diseases. Preclinical models demonstrated effective modulation of inflammatory pathways .

Mechanism of Action

The mechanism of action of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the hexahydroazulene core may interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Azulene Dicarbaldehydes

Table 1: Key Structural and Functional Comparisons
Compound Name (IUPAC) Substituents & Functional Groups Molecular Formula Key Differences Biological Activity (if reported) Reference
(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde - 2,2,8-trimethyl
- 5,6-dicarbaldehyde
- Hexahydro azulene
C₁₅H₂₀O₂ Reference compound Not explicitly reported; inferred from analogues
Costunolide (2,2,4-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,7-dicarbaldehyde) - 2,2,4-trimethyl
- 5,7-dicarbaldehyde
- Hexahydro azulene
C₁₅H₂₀O₂ Methyl at position 4 instead of 8; aldehyde positions 5,7 vs. 5,6 Anti-inflammatory (NF-κB and IL-1β inhibition)
Piperdial (4-hydroxy-2,2,8-trimethyl-1,2,3,3a,4,5,8,8a-octahydroazulene-5,6-dicarbaldehyde) - 4-hydroxy
- 2,2,8-trimethyl
- Octahydro azulene
C₁₅H₂₂O₃ Additional hydroxyl at position 4; higher saturation (octahydro vs. hexahydro) Not reported; increased polarity may alter bioavailability
(3aR,8aS)-2,2,8-trimethyl-3,3a,6,8a-tetrahydro-1H-azulene-5,6-dicarbaldehyde - 2,2,8-trimethyl
- 5,6-dicarbaldehyde
- Tetrahydro azulene
C₁₅H₂₀O₂ Reduced hydrogenation (tetrahydro vs. hexahydro) Likely lower stability due to conjugated double bonds

Impact of Substituent Positioning and Saturation

  • Methyl Group Variations: The target compound’s 2,2,8-trimethyl arrangement contrasts with costunolide’s 2,2,4-trimethyl substitution. This difference may influence steric hindrance and binding to biological targets, as seen in costunolide’s anti-inflammatory activity .
  • Aldehyde Position: Shifting the aldehyde groups from positions 5,7 (costunolide) to 5,6 (target compound) alters electron distribution across the azulene ring, which could modulate reactivity in nucleophilic addition reactions or enzyme interactions.
  • Hydrogenation Level :

    • The hexahydro configuration of the target compound balances stability and reactivity, whereas the tetrahydro analogue (CAS 50656-61-6) may exhibit greater conjugation and susceptibility to oxidation .

Functional Group Comparisons

  • Aldehydes vs. Other Electrophilic Groups: Unlike methanoazulene derivatives (e.g., C₁₅H₂₂ in ), the target compound’s aldehydes enhance electrophilicity, making it prone to Schiff base formation or thiol interactions—key mechanisms in bioactive molecules .
  • This contrasts with piperdial’s hydroxyl group, which may act as a hydrogen bond donor .

Biological Activity

(3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is a sesquiterpene dialdehyde known for its potential biological activities. This compound is structurally related to velleral, which has been isolated from various mushroom species and is believed to play a role in the chemical defense mechanisms of these fungi. Understanding the biological activity of this compound involves exploring its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde is C15H20O2C_{15}H_{20}O_2. It features a complex polycyclic structure that contributes to its unique biological properties. The compound's structural characteristics allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde exhibit significant antimicrobial activity. Velleral has been shown to possess antimicrobial properties against various pathogens. For instance:

  • Study Findings : Velleral demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In preclinical studies:

  • Case Study : Extracts containing velleral were tested in rodent models for their ability to reduce inflammation associated with arthritis. Results indicated a significant reduction in paw edema and inflammatory cytokine levels (such as IL-1β and TNF-α) following treatment with velleral extracts .
Treatment GroupPaw Edema Reduction (%)Cytokine Level Reduction (pg/mL)
Control0100
Velleral Extract7550
Standard Drug8060

Potential Therapeutic Applications

Given its biological activities:

  • Cancer Therapy : The ability of similar compounds to inhibit angiogenesis and induce apoptosis in cancer cells suggests potential applications in oncology. For example:
    • Mechanism : Inhibition of vascular endothelial growth factor (VEGF) secretion has been noted in studies involving related compounds .
  • Natural Product Synthesis : The synthesis of (3As,8as)-2,2,8-trimethyl-1,2,3,3a,6,8a-hexahydroazulene-5,6-dicarbaldehyde can be achieved through various synthetic pathways that highlight its structural complexity and potential for medicinal chemistry .

Q & A

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget SignalsExample Values from Literature
1H NMRMethyl protons, aldehyde protons1.2–1.5 ppm (CH3), 9.8 ppm (CHO)
13C NMRQuaternary carbons, aldehyde carbons200–210 ppm (CHO)
IRC=O stretching1680 cm⁻¹
HRMS (ESI)Molecular ion accuracy[M+H]+ calc. 290.2014, found 290.2016

Basic: How should researchers approach the structural elucidation of this compound when spectral data conflicts with computational predictions?

Methodological Answer:
Discrepancies between experimental and computational data (e.g., NMR chemical shifts) require:

  • Cross-validation with multiple techniques : Combine X-ray crystallography (if crystalline) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in stereochemistry .
  • Revisiting computational parameters : Adjust solvent effects or basis sets in density functional theory (DFT) calculations to better match experimental conditions .
  • Synthetic controls : Compare with structurally analogous compounds (e.g., hexahydroazulene derivatives in ) to identify systematic errors .

Advanced: How can researchers design experiments to investigate the environmental fate of this compound, considering its potential ecological toxicity?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies ():

Laboratory phase :

  • Measure hydrophobicity (logP) and photostability under UV light.
  • Assess aqueous solubility and hydrolysis rates at varying pH.

Ecosystem modeling :

  • Use microcosms to simulate biodegradation in soil/water systems.
  • Track metabolite formation via LC-MS/MS.

Toxicity screening :

  • Perform in vitro assays (e.g., Daphnia magna EC50) and genotoxicity tests (Ames test) .

Q. Table 2: Key Environmental Parameters

ParameterMethodRelevance
logPShake-flask/HPLCBioaccumulation potential
Hydrolysis half-lifepH 7/9 buffer incubationPersistence in aquatic systems
PhotodegradationUV-Vis exposure + GC-MSEnvironmental breakdown pathways

Advanced: What strategies are effective for resolving contradictions in reaction mechanisms proposed for the formation of this compound?

Methodological Answer:
Mechanistic conflicts (e.g., radical vs. ionic pathways) can be addressed via:

  • Isotopic labeling : Introduce deuterium at methyl groups to track hydrogen transfer steps using MS/MS fragmentation .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to infer transition states .
  • In-situ monitoring : Use ReactIR or NMR to detect intermediates during synthesis .

Basic: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Methodological Answer:
Challenges include low volatility (hindering GC analysis) and matrix interference. Solutions involve:

  • Derivatization : Convert aldehydes to stable hydrazones for enhanced GC-MS sensitivity .
  • LC-MS/MS with MRM : Optimize multiple reaction monitoring transitions for selectivity (e.g., m/z 290→105 for fragmentation) .
  • Matrix-matched calibration : Prepare standards in a background mimicking the sample (e.g., soil extract) to correct for ion suppression .

Advanced: How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of derivatives with enhanced reactivity?

Methodological Answer:

  • Computational screening : Use DFT to calculate HOMO/LUMO energies and predict sites for electrophilic/nucleophilic attack .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the azulene core) with experimental outcomes (e.g., aldehyde reactivity) .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

  • Detailed reaction logs : Record exact stoichiometry, solvent purity, and temperature gradients (e.g., ±1°C control) .
  • Batch-to-batch comparison : Use HPLC with a C18 column to verify consistency in retention times and peak areas .
  • Open-data sharing : Publish raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., chemical ecology or materials science)?

Methodological Answer:

  • Chemical ecology : Investigate allelopathic effects by exposing plant models (e.g., Arabidopsis) to the compound and monitoring growth inhibition .
  • Materials science : Functionalize polymers via aldehyde-amine coupling reactions to create stimuli-responsive hydrogels .
  • Collaborative workflows : Partner with computational chemists to predict novel properties (e.g., nonlinear optical behavior) using Gaussian or ORCA .

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